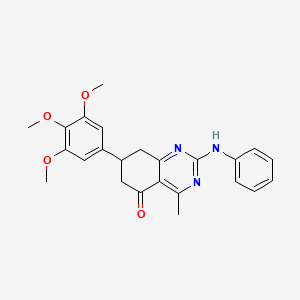![molecular formula C19H23ClN2O3S3 B11337248 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337248.png)
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto es una fusión fascinante de motivos químicos, que combina un anillo de piperidina, un grupo sulfonamida y una porción de tiofeno. Vamos a desglosarlo:
-
Piperidina: : El anillo de piperidina (un heterociclo de seis miembros que contiene nitrógeno) confiere diversidad estructural y actividad biológica. Se encuentra comúnmente en productos farmacéuticos debido a su estabilidad e interacciones con los objetivos biológicos.
-
Sulfonamida: : El grupo sulfonamida (R-SO₂-NH₂) tiene una rica historia en química medicinal. Las sulfonamidas exhiben propiedades antibacterianas, antifúngicas e inhibidoras de la anhidrasa carbónica.
-
Tiofeno: : El tiofeno, un heterociclo de cinco miembros que contiene azufre, es conocido por su aromaticidad y sus diversas aplicaciones en síntesis orgánica.
Métodos De Preparación
La síntesis de este compuesto implica varios pasos:
Esterificación: Comenzando con el ácido 4-clorobenzoico, la esterificación con metanol produce el éster metílico correspondiente.
Hidrazinación: El éster metílico se somete a hidrazinación para formar el tiol intermedio.
Formación de Sal y Ciclización: El tiol reacciona con el cloruro de sulfonilo para formar la sulfonamida. La ciclización conduce entonces al producto final.
Análisis De Reacciones Químicas
Reactividad: Este compuesto puede participar en varias reacciones, incluyendo oxidación, reducción y sustitución.
Reactivos Comunes: Reactivos como ácidos fuertes, bases y agentes oxidantes son relevantes.
Productos Mayores: Dependiendo de las condiciones de reacción, pueden surgir productos como derivados N-sustituidos o formas ciclizadas.
Aplicaciones Científicas De Investigación
Medicina: Investigar su potencial como agente antiviral, antibacteriano o antifúngico.
Agricultura: Explorar propiedades herbicidas para la protección de cultivos.
Inhibición de la Anhidrasa Carbónica: Evaluar su papel en la inhibición de las enzimas anhidrasa carbónica.
Mecanismo De Acción
Objetivos: Identificar los objetivos moleculares (por ejemplo, enzimas, receptores) afectados por este compuesto.
Vías: Investigar las vías influenciadas por sus interacciones.
Comparación Con Compuestos Similares
Singularidad: Destacar lo que diferencia a este compuesto.
Compuestos Similares: Explorar tiadiazoles 1,3,4 relacionados con estructuras y actividades comparables.
Propiedades
Fórmula molecular |
C19H23ClN2O3S3 |
|---|---|
Peso molecular |
459.1 g/mol |
Nombre IUPAC |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN2O3S3/c20-17-5-3-15(4-6-17)14-26-13-9-21-19(23)16-7-10-22(11-8-16)28(24,25)18-2-1-12-27-18/h1-6,12,16H,7-11,13-14H2,(H,21,23) |
Clave InChI |
WBRNMRDKELKSCL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11337166.png)
![2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337174.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide](/img/structure/B11337179.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11337188.png)
![N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337193.png)
![(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11337197.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337212.png)
![N-(3,5-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337222.png)
![5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11337230.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide](/img/structure/B11337242.png)
![Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11337245.png)
![Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate](/img/structure/B11337252.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337254.png)
